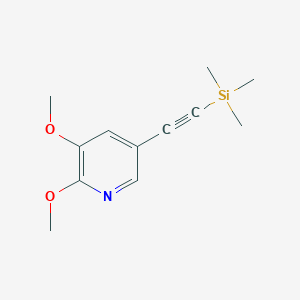

2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

Description

Properties

IUPAC Name |

2-(5,6-dimethoxypyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2Si/c1-14-11-8-10(6-7-16(3,4)5)9-13-12(11)15-2/h8-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNDGRWJNLKLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225114 | |

| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-88-2 | |

| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The introduction of an ethynyl group, particularly a trimethylsilyl (TMS)-protected ethynyl group, at the 5-position of a 2,3-dimethoxypyridine ring creates a versatile intermediate, 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine. This compound serves as a valuable building block for the synthesis of more complex molecules. The dimethoxy substituents modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity. The TMS-ethynyl moiety offers a handle for further chemical transformations, such as desilylation to the terminal alkyne followed by click chemistry or further cross-coupling reactions. Substituted ethynylpyridines have shown promise in drug discovery, with analogs exhibiting activity as dopamine transporter inhibitors and allosteric SHP2 inhibitors, highlighting the potential of this class of compounds in developing novel therapeutics.[1][2]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering insights into the underlying chemical principles and a detailed experimental protocol.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

In this specific synthesis, the key precursors are a 5-halo-2,3-dimethoxypyridine (preferably 5-bromo- or 5-iodo-2,3-dimethoxypyridine for higher reactivity) and trimethylsilylacetylene (TMSA). The reaction is typically carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine or diisopropylamine, which also serves as the solvent or co-solvent.

Mechanistic Insights into the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (5-halo-2,3-dimethoxypyridine) to form a palladium(II) complex. Simultaneously, in the copper cycle, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylenic ligand to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired product, this compound, and regenerates the palladium(0) catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of the Precursor: 5-Bromo-2,3-dimethoxypyridine

The synthesis of the starting material, 5-bromo-2,3-dimethoxypyridine, can be achieved from commercially available 2,3-diamino-5-bromopyridine through a two-step process involving diazotization followed by methoxylation. A more direct approach starts from 2,3-dihydroxypyridine, which can be brominated and subsequently methylated. For the purpose of this guide, we will assume the availability of 5-bromo-2,3-dimethoxypyridine.

Sonogashira Coupling: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2,3-dimethoxypyridine | ≥97% | Commercially Available |

| Trimethylsilylacetylene (TMSA) | ≥98% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Copper(I) Iodide (CuI) | 99.995% | Commercially Available |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aqueous ammonium chloride | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2,3-dimethoxypyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data

Expected Characterization Data:

| Technique | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.25 ppm, 9H), two methoxy groups (singlets, ~3.9-4.1 ppm, 6H), and two aromatic protons on the pyridine ring (doublets or singlets, ~7.5-8.5 ppm, 2H). |

| ¹³C NMR | Signals for the trimethylsilyl carbons ( ~0 ppm), methoxy carbons (~55-60 ppm), the two acetylenic carbons (~90-105 ppm), and the five carbons of the pyridine ring, with the carbon attached to the ethynyl group appearing at a characteristic downfield shift. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 235, with characteristic fragmentation patterns including the loss of a methyl group (M-15) and the trimethylsilyl group (M-73). |

| FT-IR (KBr) | Characteristic absorption bands for the C≡C stretch (~2150 cm⁻¹), C-H stretches of the aromatic ring and methyl groups, and C-O stretches of the methoxy groups. |

Conclusion and Future Outlook

This technical guide has outlined a robust and reliable method for the synthesis of this compound via a Sonogashira cross-coupling reaction. The detailed experimental protocol, coupled with an understanding of the reaction mechanism, provides a solid foundation for researchers to produce this valuable synthetic intermediate. The provided characterization data, based on analogous structures, offers a benchmark for product verification.

The versatility of the TMS-ethynyl group opens up numerous avenues for further synthetic transformations, making this compound a key building block in the development of novel pharmaceuticals and functional materials. The exploration of its utility in the synthesis of biologically active molecules, particularly in the context of neurological disorders and oncology, represents a promising area for future research.

References

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars. Retrieved January 19, 2026, from [Link]

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2004). PubMed. Retrieved January 19, 2026, from [Link]

-

Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. (1986). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 19, 2026, from [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed. Retrieved January 19, 2026, from [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

-

Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and... (2010). PubMed. Retrieved January 19, 2026, from [Link]

-

3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine, a key heterocyclic building block for research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical calculations with field-proven analytical methodologies. It delves into the structural, spectroscopic, solubility, and stability characteristics of the molecule, offering not just data, but the strategic rationale behind its characterization. The guide includes detailed, self-validating experimental protocols for purity, solubility, and stability assessment, ensuring readers can confidently integrate this compound into their workflows.

Introduction and Strategic Importance

This compound is a highly functionalized pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key features that dictate its chemical behavior and utility:

-

A Pyridine Core: A foundational scaffold in numerous pharmaceuticals, the nitrogen atom imparts basicity, influences solubility, and provides a potential coordination site for metal catalysts.[1]

-

Electron-Donating Methoxy Groups: Positioned at the 2- and 3-positions, these groups modulate the electron density of the aromatic ring, influencing its reactivity in substitution reactions and its metabolic stability.

-

A Trimethylsilyl (TMS)-Protected Alkyne: This functional group is a cornerstone of modern organic synthesis. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for versatile transformations such as Sonogashira cross-coupling, click chemistry, and protiodesilylation to reveal the terminal alkyne for further functionalization.[2][3]

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, enabling rational design of reaction conditions, formulation strategies, and analytical methods. This guide provides the necessary framework for that understanding.

Chemical Identity and Structural Properties

Accurate identification is the bedrock of reproducible science. The core structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyridine | [4] |

| CAS Number | 1171919-88-2 | [4] |

| Molecular Formula | C₁₂H₁₇NO₂Si | [5] |

| Molecular Weight | 235.35 g/mol | [5] |

| Canonical SMILES | COC1=CC(C#C(C)C)=CN=C1OC | [4] |

| InChI Key | KDNDGRWJNLKLHR-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [5] |

| Purity (Typical) | >95% | [4] |

Calculated Physicochemical Parameters and Interpretation

Computational models provide valuable predictive insights into a molecule's behavior, guiding experimental design and anticipating its pharmacokinetic profile.

| Parameter | Calculated Value | Interpretation & Significance | Source |

| LogP (Octanol/Water) | 2.9271 | This value indicates a moderate degree of lipophilicity ("fat-loving"). The molecule is expected to have good solubility in organic solvents and partition favorably into lipid membranes, a key consideration in drug design. | [4] |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | The presence of three hydrogen bond acceptors suggests the molecule can interact with protic solvents and biological targets (e.g., protein active sites) through hydrogen bonding, influencing its solubility and binding affinity. | [4] |

Experimental Properties and Characterization Strategy

While calculations are predictive, experimental data provides definitive characterization. This section outlines the key experimental properties and the rationale for their analysis.

Solubility Profile

The solubility of a compound dictates its utility in both reaction chemistry and biological assays. While specific experimental data for this compound is not publicly available, an anticipated profile can be derived from its constituent parts.

-

Aqueous Solubility: Expected to be low. The pyridine nitrogen offers some polarity, but the lipophilic character of the dimethoxy-aromatic system and the large trimethylsilyl group (LogP ≈ 2.9) will likely dominate, limiting solubility in water and aqueous buffers.[4]

-

Organic Solvent Solubility: Expected to be high. The molecule should be freely soluble in a wide range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Pyridine itself is miscible with most organic solvents.[6]

Causality Behind Experimental Choice: A systematic solubility assessment is critical before proceeding with synthesis or screening. Determining solubility in a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) provides a comprehensive map for downstream applications. See Section 6.1 for a detailed protocol.

Chemical Stability

Stability assessment is crucial for defining storage conditions, reaction compatibility, and shelf-life. The primary point of chemical lability in this molecule is the silicon-carbon bond of the silylalkyne.

-

Stability to Acid/Base: The trimethylsilyl group is known to be labile under both strong acidic and basic conditions. It is particularly susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) and can be removed with bases like potassium carbonate in methanol.[2] The pyridine ring itself is basic and will be protonated in acidic media.[6]

-

Thermal Stability: The compound is expected to be thermally stable under typical laboratory conditions.

-

Oxidative/Reductive Stability: The pyridine ring and alkyne can be susceptible to certain strong oxidizing or reducing agents, but are generally stable under common synthetic conditions.

Trustworthiness Through Self-Validation: A robust stability study involves challenging the compound under stressed conditions (e.g., elevated temperature, extreme pH) and monitoring its degradation over time using a validated, stability-indicating HPLC method. This ensures that any observed degradation is real and not an analytical artifact. See Section 6.3 for a protocol.

Spectroscopic and Analytical Signature

Unambiguous structural confirmation relies on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the non-equivalent methoxy groups (OCH₃), a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃), and two distinct signals in the aromatic region for the protons on the pyridine ring.

-

¹³C NMR: Key signals would confirm the presence of the alkyne carbons (C≡C), the aromatic carbons of the pyridine ring, the methoxy carbons, and the trimethylsilyl carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should reveal a prominent molecular ion peak [M+H]⁺ corresponding to the compound's mass (235.35).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡C alkyne stretch (typically weak for silyl-capped alkynes), C-O stretches from the methoxy groups, and aromatic C-H and C=N/C=C stretches from the pyridine ring.

-

Chromatographic Purity (HPLC/GC): Due to its moderate polarity and good solubility in organic solvents, reverse-phase HPLC is the ideal method for purity assessment.[7] Gas chromatography (GC) could also be employed, as pyridine derivatives are amenable to this technique.[8][9] See Section 6.2 for a detailed HPLC protocol.

The following diagram illustrates a standard workflow for the comprehensive characterization of the title compound.

Caption: Figure 1: General Analytical Characterization Workflow.

Key Reactivity and Stability Considerations

The utility of this compound as a synthetic intermediate is governed by the reactivity of its functional groups. The diagram below summarizes the key chemical transformations and stability liabilities.

Caption: Figure 2: Key Reactivity and Stability Map.

This map highlights the synthetic versatility centered on the silylalkyne group, which can either be removed to yield a terminal alkyne or used directly in cross-coupling reactions. It also notes the basicity of the pyridine core, which will react with acids.

Experimental Protocols

The following protocols provide robust, step-by-step methods for characterizing the title compound.

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the kinetic solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology Rationale: This method relies on creating a supersaturated stock solution in DMSO and then diluting it into an aqueous buffer. The resulting precipitation is allowed to equilibrate, and the concentration of the soluble compound remaining in the supernatant is quantified by HPLC. This mimics conditions often found in high-throughput screening.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Dilution: In a 96-well plate or microcentrifuge tube, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

-

Spiking: Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Equilibration: Seal the plate/tube and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated compound.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Analyze the supernatant by a calibrated HPLC-UV method (see Protocol 6.2) against a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.

-

Calculation: The concentration determined from the standard curve represents the kinetic solubility of the compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To establish a reliable reverse-phase HPLC method for determining the purity of the compound.

Methodology Rationale: Reverse-phase chromatography is chosen due to the compound's lipophilic nature. A gradient elution ensures that any potential impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the pyridine ring is a chromophore.

Procedure:

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Stability Assessment via Forced Degradation

Objective: To assess the stability of the compound under acidic, basic, and oxidative stress conditions.

Methodology Rationale: This protocol intentionally exposes the compound to harsh conditions to identify potential degradation pathways and to confirm that the analytical method (Protocol 6.2) is "stability-indicating" (i.e., can separate degradants from the parent peak).

Procedure:

-

Sample Preparation: Prepare separate solutions of the compound (~100 µg/mL) in:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Control: 50:50 Acetonitrile:Water

-

-

Incubation:

-

Store one set of samples at room temperature for 24 hours.

-

Store a second set at 60 °C for 24 hours.

-

-

Neutralization (for acidic/basic samples): Before injection, neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with HCl.

-

Analysis: Inject all samples (including the t=0 control) onto the HPLC system using the method described in Protocol 6.2.

-

Evaluation: Compare the chromatograms. Note any new peaks (degradants) and the decrease in the main peak area relative to the control. The method is considered stability-indicating if the degradant peaks are baseline-resolved from the parent compound peak.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable and versatile tool for chemical synthesis and drug discovery. Its moderate lipophilicity, predictable stability profile centered on the silylalkyne moiety, and clear spectroscopic signature allow for its confident application in research. The protocols provided in this guide offer a robust framework for its analysis, ensuring quality control and reproducible results. By understanding and applying these principles, researchers can fully leverage the synthetic potential of this important heterocyclic building block.

References

- Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data. [Source not directly used for data, but for general context on pyridine solubility]

- The Royal Society of Chemistry. (n.d.). Supporting Information. [Source provides general NMR and MS procedures for organic compounds.]

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Source discusses analytical methods like GC for pyridine.]

- National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049.

- Sciencemadness. (2022). Pyridine. Sciencemadness Wiki.

- Chemeurope.com. (n.d.). Pyridine.

- Stoli Chem. (2020).

- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library.

- The Royal Society of Chemistry. (2013). Supplementary Information.

- National Center for Biotechnology Information. (n.d.).

- Agilent Technologies, Inc. (2011).

- Fluorochem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library.

- 2a biotech. (n.d.). This compound.

- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Source provides general procedures for Sonogashira coupling and NMR.]

- The Royal Society of Chemistry. (n.d.). Supporting Information for -. [Source provides general procedures for Sonogashira coupling and NMR.]

- The Royal Society of Chemistry. (n.d.). Supporting information.

- [No valid source provided in search result]

- Santa Cruz Biotechnology. (n.d.). This compound.

- MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.

- American Chemical Society. (n.d.).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 3. rsc.org [rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyridine [chemeurope.com]

- 7. helixchrom.com [helixchrom.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. agilent.com [agilent.com]

Anomaly in Chemical Identifier: CAS Number 1189499-91-9

Initial investigations to profile the chemical entity designated by CAS number 1189499-91-9 have revealed that this identifier does not correspond to a recognized or publicly indexed chemical substance. Comprehensive searches across multiple chemical databases and scientific literature have failed to associate this number with a specific molecular structure, set of chemical properties, or commercial supplier.

The inquiry into the properties, suppliers, and applications of a compound with the CAS number 1189499-91-9 could not be completed as the foundational step of identifying the chemical substance itself yielded no conclusive results. A valid CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in research, industry, and regulatory contexts.

Our search for information related to this specific CAS number returned a variety of unrelated and non-chemical results, including:

-

Product and part numbers: The numerical sequence "1189499" was identified as a product code for an airbrake component, which is not a chemical substance.[1]

-

Safety Data Sheets (SDS) for mixtures: The number appeared in the context of various safety data sheets for products such as epoxy putty, paints, and other chemical mixtures.[2][3][4][5] However, in these documents, the number was not listed as a CAS identifier for any of the constituent ingredients.

-

Unrelated patents: A patent concerning the synthesis of a THC glucuronide was also retrieved, but it does not contain any mention of the CAS number 1189499-91-9.[6]

This lack of a defined chemical entity for the provided CAS number makes it impossible to generate the requested in-depth technical guide. Key information such as molecular formula, molecular weight, physical and chemical properties, safety and handling protocols, and lists of suppliers are all contingent on the existence of a specific, identifiable chemical compound.

It is crucial to verify the validity of a CAS number before initiating in-depth research or procurement activities. The CAS number 1189499-91-9 appears to be an erroneous or non-existent identifier. We recommend cross-referencing with other identifiers such as the chemical name, IUPAC name, or SMILES string to ascertain the correct CAS number for the compound of interest. Without a valid chemical identifier, a meaningful exploration of its scientific and commercial landscape cannot be undertaken.

For further investigation, it is advised to:

-

Double-check the source of the CAS number for any typographical errors.

-

Consult a comprehensive chemical database (e.g., SciFinder, Reaxys) with alternative identifiers if available.

-

If the compound is novel, it may not yet have an assigned CAS number.

Until a valid CAS number for a specific chemical substance is provided, no further information regarding its properties, suppliers, or potential applications can be furnished.

Sources

The Role of 2,3-Dimethoxy Substituents in Pyridine Reactivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged heterocycle in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in hydrogen bonding. The functionalization of the pyridine ring is a critical aspect of molecular design, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of substituents, such as methoxy groups, profoundly alters the reactivity of the pyridine core. This guide provides an in-depth analysis of the role of 2,3-dimethoxy substituents in modulating the reactivity of the pyridine ring, offering insights for researchers engaged in the synthesis and development of novel pyridine-based molecules.

Fundamental Electronic and Steric Influence of 2,3-Dimethoxy Substituents

The reactivity of the 2,3-dimethoxypyridine system is governed by a complex interplay of electronic and steric effects imparted by the two adjacent methoxy groups and the inherent properties of the pyridine nitrogen.

Electronic Effects

The two methoxy groups at the C2 and C3 positions exert both inductive and resonance effects, which collectively modulate the electron density of the pyridine ring.

-

Inductive Effect (-I): The oxygen atoms of the methoxy groups are more electronegative than carbon, leading to a withdrawal of electron density from the pyridine ring through the sigma bond framework. This effect is particularly pronounced for the 2-methoxy group, which can influence the basicity of the adjacent pyridine nitrogen. The pKa of 2-methoxypyridine's conjugate acid is 3.06, significantly lower than that of pyridine (5.23), indicating a reduction in basicity due to the inductive electron-withdrawing effect of the ortho-methoxy group.[1]

-

Resonance Effect (+M): The lone pairs on the oxygen atoms can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy groups. In the case of 2,3-dimethoxypyridine, this effect enriches the electron density at C4 and C6.

The net electronic influence is a combination of these opposing effects. The resonance donation generally outweighs the inductive withdrawal, leading to an overall activation of the ring towards certain reactions, particularly those involving electrophiles.

Steric Effects

The presence of two adjacent methoxy groups introduces significant steric bulk on one side of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of bulky reagents to the C2, C3, and C4 positions. Furthermore, the 2-methoxy group can sterically shield the lone pair of the pyridine nitrogen, which can affect its ability to act as a base or a ligand.[1]

Reactivity in Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (SEAr) compared to benzene. The electron-donating nature of the 2,3-dimethoxy substituents, however, activates the ring, making SEAr more feasible. The directing influence of these groups, combined with the deactivating effect of the protonated pyridine nitrogen under strongly acidic conditions, dictates the regiochemical outcome.

While comprehensive studies on a wide range of SEAr reactions on 2,3-dimethoxypyridine are not extensively documented, evidence from bromination reactions points towards a preferred substitution pattern. The synthesis of 5-bromo-2,3-dimethoxypyridine indicates that electrophilic attack occurs at the C5 position.[2]

Logical Rationale for C5-Substitution:

-

Electronic Directing Effects: The 2-methoxy group directs ortho (C3, occupied) and para (C5). The 3-methoxy group directs ortho (C2 and C4) and para (C6). The positions activated by resonance are C4, C5, and C6.

-

Steric Hindrance: The C4 position is sterically hindered by the adjacent C3-methoxy group.

-

Influence of Pyridine Nitrogen: Under acidic conditions, the pyridine nitrogen is protonated, becoming a powerful deactivating group, which disfavors substitution at the ortho (C2, C6) and para (C4) positions.

Considering these factors, the C5 position emerges as the most electronically favored and sterically accessible site for electrophilic attack.

Caption: Directing influences on electrophilic substitution of 2,3-dimethoxypyridine.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[1][3][4] The presence of electron-donating methoxy groups at C2 and C3 would be expected to decrease the ring's electrophilicity and thus slow down SNAr reactions compared to an unsubstituted or electron-withdrawn pyridine.

For SNAr to occur, a good leaving group is typically required. While a methoxy group is generally a poor leaving group, nucleophilic displacement of a methoxy group on a pyridine ring can be achieved under forcing conditions or if the ring is sufficiently activated by other electron-withdrawing groups. More commonly, SNAr on a 2,3-dimethoxypyridine scaffold would involve the displacement of a better leaving group, such as a halide, at an activated position (C4, C5, or C6). For instance, the bromine atom in 5-bromo-2,3-dimethoxypyridine serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism but highlight the utility of having a leaving group on the ring.[2]

Directed Ortho-Metalation (DoM): A Powerful Functionalization Strategy

One of the most significant roles of the 2,3-dimethoxy substituents is their ability to direct regioselective C-H bond activation via directed ortho-metalation (DoM). In this powerful synthetic strategy, a strong base, typically an organolithium reagent, deprotonates the most acidic proton on the ring, guided by coordination to a directing metalation group (DMG). Both the pyridine nitrogen and methoxy groups can act as DMGs.

In the case of 2,3-dimethoxypyridine, the interplay between the two methoxy groups and the pyridine nitrogen leads to highly regioselective lithiation at the C4 position . The lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Caption: Workflow for the directed ortho-metalation of 2,3-dimethoxypyridine.

Experimental Protocol: Directed Lithiation and Substitution of 2,3-Dimethoxypyridine

The following is a general procedure for the C4-functionalization of 2,3-dimethoxypyridine based on established literature.

Materials:

-

2,3-Dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., benzaldehyde, deuterium chloride, cyanogen bromide)

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dimethoxypyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the resulting solution at 0 °C for the specified time (typically 1-2 hours) to ensure complete formation of the lithiated intermediate.

-

Add the chosen electrophile (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-2,3-dimethoxypyridine.

Representative Results of C4-Functionalization

The following table summarizes the results of the directed lithiation of 2,3-dimethoxypyridine followed by quenching with various electrophiles.

| Electrophile | Reagent | Product (E) | Yield (%) |

| Deuterium Chloride | DCl | -D | 99 |

| Benzaldehyde | PhCHO | -CH(OH)Ph | 71 |

| Cyanogen Bromide | BrCN | -Br | 60 |

| Trimethyl borate | B(OMe)₃ | -B(OH)₂ | 64 |

Data sourced from Heterocycles, Vol. 91, No. 3, 2015.

Physicochemical and Spectroscopic Properties

The 2,3-dimethoxy substituents significantly influence the physicochemical and spectroscopic properties of the pyridine ring.

Table of Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [5] |

| Appearance | Not available |

| Boiling Point | 98-100 °C at 16 mmHg |

| pKa (conjugate acid) | Estimated to be between that of 2-methoxypyridine (3.06) and pyridine (5.23). The additional electron-donating 3-methoxy group likely increases the basicity relative to 2-methoxypyridine. |

Spectroscopic Data:

-

¹H NMR: Three aromatic protons would be observed in the region of δ 6.5-8.0 ppm, with distinct coupling patterns. Two singlets for the methoxy groups would appear in the upfield region, typically around δ 3.8-4.0 ppm.

-

¹³C NMR: Five signals for the pyridine ring carbons and two signals for the methoxy carbons would be expected. The carbons bearing the methoxy groups (C2 and C3) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms.

Conclusion

The 2,3-dimethoxy substituents play a multifaceted role in governing the reactivity of the pyridine ring. Their electron-donating resonance effect activates the ring towards electrophilic substitution, with a strong directing preference for the C5 position. Conversely, they decrease the ring's susceptibility to nucleophilic attack. Most significantly, they serve as powerful directing groups in ortho-metalation, enabling highly regioselective functionalization at the C4 position, a site that is often difficult to access through other synthetic methods. A thorough understanding of these electronic and steric influences is paramount for researchers and drug development professionals aiming to leverage the 2,3-dimethoxypyridine scaffold in the design and synthesis of novel, functional molecules.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.

-

PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Murphy, R. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 632–635. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Chemistry LibreTexts. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][6]pyridine-1,3-diones. Retrieved from [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

-

AOBChem USA. (n.d.). 2,3-Dimethoxypyridine. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VIII. The α-, β-, and γ-nitration of pyridine 1-oxides. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,3-Dimethoxypyridine CAS#: 52605-97-7; ChemWhat Code: 13109. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the .... Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

-

PubMed Central. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. Retrieved from [Link]

-

University of Bath's research portal. (2011, December 7). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Retrieved from [Link]

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Ascendancy of Substituted Ethynylpyridines in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Incorporation of the Ethynylpyridine Moiety

In the intricate tapestry of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic scaffold, gracing a significant portion of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and facile functionalization have cemented its status as a privileged structure.[1] The strategic introduction of an ethynyl group onto this versatile scaffold gives rise to a class of compounds – substituted ethynylpyridines – that have demonstrated profound potential across a spectrum of therapeutic areas. This guide delves into the core principles and practical applications of substituted ethynylpyridines, offering a technical narrative for researchers, scientists, and drug development professionals. We will explore their synthesis, delve into their roles as kinase inhibitors in oncology, modulators of neuronal receptors in neurodegenerative diseases, and novel agents in antiviral research, all while underscoring the chemical rationale that drives their design and application.

I. The Synthetic Cornerstone: The Sonogashira Coupling

The construction of the C(sp²)-C(sp) bond is the linchpin in the synthesis of ethynylpyridines. The Sonogashira cross-coupling reaction has emerged as the preeminent method for this transformation, prized for its mild reaction conditions and broad functional group tolerance.[2][3] This palladium-catalyzed reaction, in concert with a copper(I) co-catalyst, efficiently couples terminal alkynes with aryl or vinyl halides.[2][3]

Underlying Principles of Experimental Design:

The choice of reagents and conditions in a Sonogashira coupling is dictated by the specific substrates and desired outcome. The reactivity of halopyridines follows the order I > Br > Cl.[4] While iodopyridines offer the highest reactivity, allowing for milder conditions, their cost and availability can be a consideration. Chloropyridines, though less reactive, are often more economical starting materials. The selection of the palladium catalyst and its associated ligands is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling). The amine base not only neutralizes the hydrogen halide formed during the reaction but also plays a role in the catalytic cycle.

Experimental Protocol: Synthesis of a Model 2-Ethynylpyridine Derivative

This protocol outlines a general procedure for the Sonogashira coupling of a 2-halopyridine with a terminal alkyne.

Materials:

-

2-Bromopyridine (1 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (TEA) (2 equivalents)

-

Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by the triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethynylpyridine derivative.[5]

Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) of the purified product, which should show the characteristic signals of the coupled product and the absence of starting materials.

II. Therapeutic Vistas: Applications in Disease-Modifying Agents

The unique structural and electronic features of substituted ethynylpyridines have positioned them as powerful pharmacophores in several key therapeutic areas.

A. Oncology: A New Generation of Kinase Inhibitors

Kinase inhibitors have revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. The ethynylpyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

Many ethynylpyridine-based kinase inhibitors function by competitively binding to the ATP-binding site of the kinase domain of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10] This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[6][9][10]

Case Studies: Erlotinib and Gefitinib

Two prominent examples of ethynylpyridine-containing drugs are Erlotinib (Tarceva) and Gefitinib (Iressa), both of which are EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[7][8][11][12][13] The ethynyl group in these molecules plays a crucial role in their binding affinity and selectivity.

| Compound | Target | Indications | Mechanism of Action |

| Erlotinib (Tarceva) | EGFR | Non-small cell lung cancer, Pancreatic cancer | Reversible inhibitor of the EGFR tyrosine kinase, competing with ATP for the binding site.[7][11][13] |

| Gefitinib (Iressa) | EGFR | Non-small cell lung cancer | Reversible inhibitor of the EGFR tyrosine kinase, competing with ATP for the binding site.[8][12] |

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for inhibitors like Erlotinib and Gefitinib.

Caption: EGFR signaling cascade and inhibition by ethynylpyridine-based drugs.

B. Neurodegenerative Diseases: Modulating Nicotinic Acetylcholine Receptors

Substituted ethynylpyridines have also emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[14] A key target in this area is the nicotinic acetylcholine receptor (nAChR).

Mechanism of Action: Agonism at nAChRs

Certain ethynylpyridine derivatives act as selective agonists at specific subtypes of nAChRs, such as the α4β2 subtype.[15][16] Activation of these receptors can lead to the release of neurotransmitters like dopamine and acetylcholine in the brain, which are depleted in neurodegenerative conditions.[15][16][17] This modulation of neurotransmitter release can potentially alleviate some of the cognitive and motor deficits associated with these diseases.[15][16][17] Furthermore, sustained stimulation of nAChRs can trigger intracellular signaling pathways, such as the PI3K-Akt pathway, leading to neuroprotective effects.[18]

Case Study: Altinicline (SIB-1508Y)

Altinicline is a selective α4β2 nAChR agonist that has been investigated in clinical trials for Parkinson's disease.[15][16] Although it did not demonstrate significant antiparkinsonian effects in those trials, it serves as a valuable chemical probe for understanding the role of nAChRs in the brain and as a lead compound for the development of new neuroprotective agents.[15][16]

Signaling Pathway: nAChR-Mediated Neuroprotection

The diagram below illustrates how nAChR activation can lead to neuroprotective outcomes.

Caption: Role of PIKfyve in endosomal trafficking and its inhibition.

III. The Ethynyl Group as a Bioisostere

A key concept in the design of ethynylpyridine-based drugs is the use of the ethynyl group as a bioisostere. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The ethynyl group can serve as a non-classical bioisostere for a variety of functional groups, offering several advantages in drug design, such as modulating physicochemical properties and improving metabolic stability.

IV. Pharmacokinetics and ADME Properties

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [19][20][21]In vitro ADME assays are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. [8][22][23][24][25] Key ADME Parameters for Ethynylpyridine Derivatives:

| Parameter | Description | Importance |

| Solubility | The ability of a compound to dissolve in a solvent. | Affects oral absorption and formulation. |

| Permeability | The ability of a compound to cross biological membranes. | Crucial for absorption and distribution to target tissues. |

| Metabolic Stability | The resistance of a compound to metabolism by enzymes (e.g., cytochrome P450s). | Determines the half-life and duration of action of a drug. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Influences the free concentration of the drug available to exert its effect. |

V. Clinical Development Landscape

The journey of a promising ethynylpyridine derivative from the laboratory to the clinic involves a series of rigorous clinical trials. [1][26][27][28][29]These trials are typically conducted in four phases, each with a specific objective.

Phases of Clinical Trials:

-

Phase I: Small-scale trials to assess the safety, dosage, and side effects in a small group of healthy volunteers or patients. [1][26][27][28][29]* Phase II: Larger trials to evaluate the efficacy of the drug and further assess its safety in patients with the target condition. [1][26][27][28][29]* Phase III: Large-scale, multicenter trials to confirm the efficacy, monitor side effects, and compare the new drug to existing treatments. [1][26][27][28][29]* Phase IV: Post-marketing studies to gather additional information on the drug's long-term safety and effectiveness. [1] Several ethynylpyridine-based compounds have progressed through various stages of clinical development, highlighting the therapeutic potential of this chemical class.

VI. Future Perspectives and Challenges

The field of substituted ethynylpyridines in medicinal chemistry is vibrant and continues to expand. Future research will likely focus on:

-

Exploring New Therapeutic Targets: Expanding the application of ethynylpyridines to other disease areas and molecular targets.

-

Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel ethynylpyridine derivatives that can overcome acquired resistance to existing therapies.

-

Advanced Drug Delivery Systems: Utilizing innovative drug delivery technologies to enhance the bioavailability and targeted delivery of ethynylpyridine-based drugs.

Despite their promise, challenges remain, including the potential for off-target toxicities and the development of drug resistance. Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to fully realize the therapeutic potential of this remarkable class of compounds.

References

Sources

- 1. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]

- 2. Fig. 1.4, [Schematic representation of presumed roles...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Emerging viral threats combatted by a potent new dual lipid kinase inhibitor | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. RMC-113 | PIP4K2C/PIKfyve inhibitor | Probechem Biochemicals [probechem.com]

- 12. Altinicline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Altinicline [medbox.iiab.me]

- 17. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. imrpress.com [imrpress.com]

- 21. Targeting tau in Alzheimer's and beyond: Insights into pathology and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selvita.com [selvita.com]

- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 24. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 25. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. cancerresearchuk.org [cancerresearchuk.org]

- 27. Clinical trial phases | The RMH [thermh.org.au]

- 28. Phases of Clinical Research: A Detailed Overview [advarra.com]

- 29. The Basics | National Institutes of Health (NIH) [nih.gov]

A Technical Guide to the Computational Modeling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the computational modeling of 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine, a molecule of significant interest in medicinal chemistry. Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, highlighting their importance in modern drug discovery.[1][2] This guide moves beyond a simple recitation of methods, offering a rationale-driven approach to quantum chemical calculations and molecular dynamics simulations. We delve into the "why" behind methodological choices, ensuring a robust and predictive modeling workflow. The protocols outlined herein are designed to be self-validating, providing researchers with the tools to rigorously assess the electronic structure, conformational landscape, and intermolecular interaction potential of this promising heterocyclic compound.

Introduction: The Rationale for Modeling this compound

The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1][2] The specific substitutions on the pyridine ring of this compound—the electron-donating methoxy groups and the sterically demanding and electronically unique trimethylsilyl (TMS) ethynyl group—create a molecule with a distinct electronic and steric profile. Understanding this profile is paramount for predicting its behavior in a biological system.

Computational modeling provides a powerful lens through which to dissect the physicochemical properties of this molecule at an atomic level of detail. By employing a synergistic combination of quantum mechanics (QM) and classical molecular mechanics (MM), we can elucidate key features that govern its reactivity, binding affinity, and metabolic stability. This guide will focus on two primary computational techniques:

-

Quantum Chemical Calculations (Density Functional Theory): To accurately describe the electronic structure, molecular orbitals, and electrostatic potential.

-

Molecular Dynamics (MD) Simulations: To explore the conformational flexibility and interactions with a solvent environment or a biological target.

The insights gleaned from these models can significantly accelerate the drug discovery process by enabling rational, data-driven decisions in lead optimization and compound design.[3]

Foundational Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for capturing the nuanced electronic effects within this compound.[4] DFT offers a favorable balance of computational cost and accuracy for molecules of this size.[4]

The "Why": Justification of Methodological Choices

-

Functional Selection (B3LYP): The choice of the B3LYP hybrid functional is deliberate. It has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including organosilicon compounds.[5][6][7][8]

-

Basis Set Selection (6-311++G(d,p)): This basis set is chosen to provide a flexible description of the electron density. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) are essential for describing the bonding in the silicon atom and the pi-system of the pyridine ring.[5][6][7]

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

Objective: To obtain the lowest energy conformation and calculate fundamental electronic properties.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Input Structure Generation:

-

Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Quantum Chemical Calculation:

-

Job Type: Optimization + Frequency. The frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model (Optional but Recommended): Implicit solvation models like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent (e.g., water or DMSO).

-

-

Analysis of Results:

-

Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.

-

Molecular Orbitals (HOMO/LUMO): Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand regions of electron density and susceptibility to nucleophilic/electrophilic attack. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.

-

Electrostatic Potential (ESP) Map: Visualize the ESP on the van der Waals surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key for predicting non-covalent interactions.

-

Mulliken or Natural Bond Orbital (NBO) Charges: Quantify the partial atomic charges to understand the charge distribution across the molecule.

-

Data Presentation: Calculated Molecular Properties

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | Value from calculation | The electronic energy of the optimized geometry. |

| HOMO Energy (eV) | Value from calculation | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Value from calculation | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Calculated difference | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | Value from calculation | A measure of the molecule's overall polarity. |

Dynamic Behavior: Molecular Dynamics Simulations

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations allow us to explore the dynamic behavior of this compound over time. This is crucial for understanding its conformational preferences and interactions in a condensed phase.

The "Why": Rationale for MD Simulations

-

Conformational Sampling: Molecules are not static. MD simulations allow for the exploration of the potential energy surface and the identification of low-energy conformers that may be biologically relevant.

-

Solvent Effects: Explicitly modeling solvent molecules provides a more realistic representation of the molecule's environment and how it influences its structure and dynamics.

-

Protein-Ligand Interactions: MD is a cornerstone of modern drug design, enabling the simulation of how a ligand like our target molecule binds to and interacts with a protein receptor.[9][10][11]

Experimental Protocol: Solvated MD Simulation

Objective: To simulate the behavior of a single molecule in a water box to understand its conformational dynamics.

Software: GROMACS, AMBER, or NAMD.

Methodology:

-

Force Field Parameterization:

-

Ligand Topology: Generate force field parameters for this compound. The General Amber Force Field (GAFF) is a suitable choice for drug-like small molecules. Partial charges should be derived from the quantum chemical calculations (e.g., using the RESP or ESP charge fitting procedures).

-

Solvent Model: Use a standard water model such as TIP3P or SPC/E.

-

-

System Setup:

-

Place the parameterized molecule in the center of a periodic box.

-

Solvate the box with the chosen water model, ensuring a minimum distance between the molecule and the box edges.

-

Add counter-ions to neutralize the system if necessary.

-

-

Simulation Workflow:

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration (NVT and NPT):

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar) to ensure the correct density.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 ns or longer) to collect trajectory data for analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To analyze the solvation shell around specific atoms.

-

Dihedral Angle Analysis: To characterize the conformational preferences of rotatable bonds.

-

Visualization of Workflows and Concepts

Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

Molecular Dynamics Simulation Workflow

Caption: Workflow for molecular dynamics simulations.

Applications in Drug Discovery and Future Directions

The computational models of this compound serve as a foundation for numerous applications in drug discovery:

-

Virtual Screening: The optimized 3D structure and calculated partial charges can be used to generate a pharmacophore model for virtual screening of large compound libraries to identify molecules with similar interaction potential.

-

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of analogs, researchers can rationalize observed SAR trends and guide the synthesis of more potent and selective compounds. Several studies have successfully used this approach for pyridine derivatives.[12][13][14]

-

ADMET Prediction: Calculated properties such as polarity and molecular surface area can be used as descriptors in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Future work could involve more advanced computational techniques such as:

-

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): To accurately calculate the relative binding affinities of a series of analogs to a target protein.

-

Hybrid QM/MM Simulations: To model enzymatic reactions or other processes where electronic effects in the binding site are critical.

By integrating these computational approaches into the drug discovery pipeline, researchers can gain a deeper understanding of the molecular determinants of biological activity and accelerate the development of novel therapeutics based on the privileged pyridine scaffold.

References

-

Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]

-

Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]

-

Ghatee, M. H., Fotouhabadi, Z., Zolghadr, A. R., Borousan, F., & Ghanavati, F. (2013). Structural and Phase Behavior Studies of Pyridine and Alkyl Pyridine at the Interface of Oil/Water by Molecular Dynamics Simulation. Industrial & Engineering Chemistry Research, 52(1), 473–481. [Link]

-

Casserly, T. B., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. ResearchGate. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. (n.d.). [Link]

-

Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

-

Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC. (2024). [Link]

-

Duston, T. B., Pike, R. D., Welch, D. A., & Nicholas, A. D. (2022). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics, 24(13), 7950–7960. [Link]

-

Hernandez Prada, J. A., Madden, S. L., Ostrov, D. A., & Hernandez, M. A. (2008). Molecular modeling optimization of anticoagulant pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(8), 1365–1369. [Link]

-

(PDF) Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. (n.d.). [Link]

-

Density functional theory study of the conformation and energetics of silanol and disiloxane. ResearchGate. (n.d.). [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–709. [Link]

-

Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. arXiv. (2024). [Link]

-

Density functional theory. Wikipedia. (2026). [Link]

-

Horsepower, D., & McLean, J. A. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5764–5794. [Link]

-

This compound. 2a biotech. (n.d.). [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH. (n.d.). [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. (2023). [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. (n.d.). [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023). [Link]

-

Extracting medicinal chemistry intuition via preference machine learning. PMC. (n.d.). [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC. (n.d.). [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracting medicinal chemistry intuition via preference machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]